molecular formula C11H14FNS B14813528 7-(4-Fluorophenyl)-1,4-thiazepane

7-(4-Fluorophenyl)-1,4-thiazepane

Cat. No.: B14813528
M. Wt: 211.30 g/mol
InChI Key: XCWWDWKHZPXCCA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-1,4-thiazepane is a heterocyclic organic compound featuring a seven-membered thiazepane ring substituted with a 4-fluorophenyl group at the 7-position. The thiazepane core combines sulfur and nitrogen atoms within its ring structure, conferring unique electronic and steric properties. Fluorine substitution at the para position of the phenyl ring enhances metabolic stability and influences lipophilicity, which is critical in medicinal chemistry for optimizing pharmacokinetic profiles .

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

7-(4-fluorophenyl)-1,4-thiazepane

InChI

InChI=1S/C11H14FNS/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2

InChI Key

XCWWDWKHZPXCCA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzylamine with 1,4-dichlorobutane in the presence of a base, followed by the introduction of sulfur to form the thiazepane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

7-(4-Fluorophenyl)-1,4-thiazepane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The sulfur and nitrogen atoms in the thiazepane ring contribute to its reactivity and stability, facilitating its effects on molecular targets.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituted Derivatives

7-(2-Fluorophenyl)-1,4-thiazepane

This positional isomer substitutes fluorine at the ortho position of the phenyl ring. The ortho-fluorine introduces steric hindrance and alters dipole moments compared to the para-substituted analog. Such differences can reduce binding affinity to target receptors due to unfavorable spatial interactions, as seen in fluorophenyl-containing pharmaceuticals where para substitution is often preferred .

BG14863: 4-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane

This derivative incorporates a pyrrole-carbonyl group and a thiophene substituent. The additional functional groups increase molecular weight (386.5 g/mol vs. The thiophene moiety may enhance π-π stacking interactions in biological targets .

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
7-(4-Fluorophenyl)-1,4-thiazepane C₁₁H₁₂FNS ~237 4-Fluorophenyl, thiazepane ring
7-(2-Fluorophenyl)-1,4-thiazepane C₁₁H₁₂FNS ~237 2-Fluorophenyl, thiazepane ring
BG14863 C₂₀H₁₉FN₂OS₂ 386.5 4-Fluorophenyl, pyrrole-carbonyl, thiophene

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